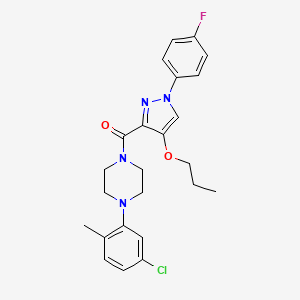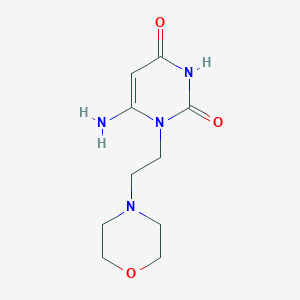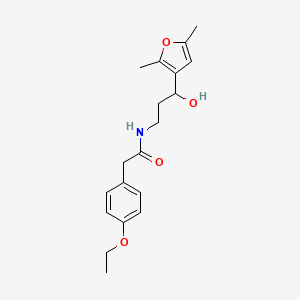
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as IMMA, and it belongs to the class of amides. IMMA has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Crystallization Properties
The study of isochroman derivatives, closely related to N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide, has revealed insights into their tendency to crystallize in chiral space groups. Research involving methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and its analogs has shown that these compounds adopt specific conformations and arrangements, contributing to their crystallization behavior. This understanding is crucial for developing materials with desired chiral properties, which could be relevant for applications in materials science and pharmaceuticals (Palusiak et al., 2004).
Metabolism Studies
A different aspect of scientific research involving related compounds like chloroacetamide herbicides (e.g., acetochlor and metolachlor) focuses on their metabolism by liver microsomes in humans and rats. These studies are pivotal for understanding the metabolic pathways and potential toxicological implications of such compounds. They reveal how these substances are processed in the body and their possible transformation into more active or toxic metabolites. This research has implications for assessing the safety and environmental impact of related chemicals (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
The radiosynthesis of related herbicides, such as acetochlor, for use in studies on their metabolism and mode of action highlights the relevance of these compounds in environmental and biological research. By labeling these substances with radioactive markers, researchers can trace their distribution, breakdown, and interaction with biological systems. This approach is critical for understanding the environmental fate of such compounds and their potential risks to health and ecosystems (Latli & Casida, 1995).
Antibacterial Activity
Further exploration into the applications of related compounds involves their potential antibacterial activity. Studies on derivatives like pivaloyloxymethyl esters have shown promising results against a range of gram-positive and gram-negative bacteria, including strains resistant to beta-lactams. Such research indicates the potential of these compounds to serve as templates for developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Sakagami et al., 1991).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(20(22)11-15-6-5-9-18(10-15)23-2)13-19-12-16-7-3-4-8-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAAICJZLSTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)
